molecular formula C9H14O3 B1591937 Ethyl 3-cyclobutyl-3-oxopropanoate CAS No. 24922-01-8

Ethyl 3-cyclobutyl-3-oxopropanoate

Cat. No. B1591937
CAS RN: 24922-01-8
M. Wt: 170.21 g/mol
InChI Key: HYHZQZSNOAJEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclobutyl-3-oxopropanoate is a chemical compound with the molecular formula C9H14O3 . It is used in various chemical reactions and has a molecular weight of 170.21 .


Synthesis Analysis

The synthesis of Ethyl 3-cyclobutyl-3-oxopropanoate involves several stages. Initially, potassium 3-ethoxy-3-oxopropanoate is suspended in acetonitrile under argon at 10 °C. Triethylamine and magnesium chloride are then added, keeping the temperature below 25 °C. The mixture is stirred for 2.5 hours under argon at room temperature. Cyclobutanecarbonyl chloride is added slowly to the re-cooled mixture at 0-5 °C. The reaction is allowed to warm to room temperature and is stirred for 18 hours. The solvent is then evaporated. The white residue is taken up in EtOAc and 2M HCl is added until it is all in solution. The organic layer is separated then washed with 2M HCl, sat. NaHCO3, and the organic layer is dried, filtered, and evaporated to afford ethyl 3-cyclobutyl-3-oxopropanoate .


Molecular Structure Analysis

The InChI code for Ethyl 3-cyclobutyl-3-oxopropanoate is 1S/C9H14O3/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7H,2-6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-cyclobutyl-3-oxopropanoate has a density of 1.1±0.1 g/cm3, a boiling point of 234.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C. It also has an enthalpy of vaporization of 47.1±3.0 kJ/mol and a flash point of 95.7±19.9 °C .

Scientific Research Applications

Synthesis Processes

Ethyl 3-cyclobutyl-3-oxopropanoate is involved in various synthesis processes. For example, it's used in the synthesis of ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, a process that leverages the reaction of ethyl cyanoacetate and carbon disulfide with ethyl 4-chloroacetoacetate (Larionova et al., 2013). Additionally, ethyl 3-alkyl(arylmethyl)amino-2-diazo-3-oxopropanoates, used in copper-catalyzed reactions, generate both cyclohepta[c]pyrrolones and β-lactams, showing N-substituent-controlled chemoselectivity (Jing Liu et al., 2017).

Pharmaceutical Research

In pharmaceutical research, ethyl 3-cyclobutyl-3-oxopropanoate derivatives have shown potential. For instance, ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding alcohols by Rhizopus species, showing potential in asymmetric synthesis (Salvi & Chattopadhyay, 2006).

Analytical Method Development

A significant application lies in developing bioanalytical methods, as seen in the quantitative analysis of an acetylcholinesterase inhibitor derived from ethyl 3-cyclobutyl-3-oxopropanoate (Nemani et al., 2018).

Chemical Synthesis and Characterization

In the field of chemical synthesis, ethyl 3-cyclobutyl-3-oxopropanoate is instrumental in creating complex molecules. It plays a crucial role in synthesizing various cyclopropanone derivatives, which are key intermediates in many chemical reactions (Salaun & Marguerite, 2003).

Applications in Molecular Structure Studies

The compound is also used in the study of molecular structures. For instance, it is involved in the synthesis of molecules characterized by spectroscopic methods to understand their structure and properties (Acar et al., 2017).

Inclusion in Supramolecular Systems

In the development of supramolecular systems, ethyl 3-cyclobutyl-3-oxopropanoate derivatives have been used for studying the inclusion of fluorescent organic dyes by host molecules like β-cyclodextrin (Aliaga et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

ethyl 3-cyclobutyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHZQZSNOAJEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618742
Record name Ethyl 3-cyclobutyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclobutyl-3-oxopropanoate

CAS RN

24922-01-8
Record name Ethyl 3-cyclobutyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-cyclobutyl-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-cyclobutyl-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-cyclobutyl-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-cyclobutyl-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-cyclobutyl-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-cyclobutyl-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-cyclobutyl-3-oxopropanoate

Citations

For This Compound
3
Citations
DH Lee, SH Seo, L Gotina, AN Pae… - Bulletin of the Korean …, 2022 - Wiley Online Library
… position of the pyrazole (19a–h, 20a–f, and 21a–l) by commencing with corresponding starting materials such as ethyl 3-oxo-3-phenylpropanoate or ethyl 3-cyclobutyl-3-oxopropanoate …
Number of citations: 1 onlinelibrary.wiley.com
ES Zuniga, A Korkegian, S Mullen, EJ Hembre… - Bioorganic & Medicinal …, 2017 - Elsevier
We identified a di-substituted triazolopyrimidine with anti-tubercular activity against Mycobacterium tuberculosis. Three segments of the scaffold were examined rationally to establish a …
Number of citations: 49 www.sciencedirect.com
J Haywood, KJ Breese, J Zhang, MT Waters, CS Bond… - bioRxiv, 2022 - biorxiv.org
… A solution of ethyl 3-cyclobutyl-3-oxopropanoate (1.52 g, 8.93 mmol, 1.0 equiv), aniline (0.98 mL, 11 mmol, 1.2 equiv) and triethylamine (0.31 mL, 2.2 mmol, 0.25 equiv) in xylene (9 mL) …
Number of citations: 2 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.